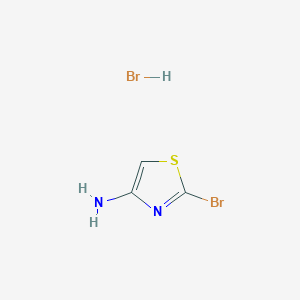

2-Bromothiazol-4-amine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bromo-1,3-thiazol-4-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S.BrH/c4-3-6-2(5)1-7-3;/h1H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDKFGRRIBRLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604739 | |

| Record name | 2-Bromo-1,3-thiazol-4-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41731-35-5 | |

| Record name | 2-Bromo-1,3-thiazol-4-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromothiazol-4-amine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromothiazol-4-amine hydrobromide is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and drug development. As a derivative of the versatile 2-aminothiazole scaffold, it serves as a valuable building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The presence of a bromine atom and an amine group on the thiazole ring provides reactive sites for further chemical modifications, making it a key intermediate in the exploration of novel bioactive compounds. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical characterization of this compound, aimed at supporting its effective utilization in research and development.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented below. It is important to note that while some data is readily available, specific experimental values for properties such as melting point, boiling point, and solubility are not widely reported in the public domain and may require experimental determination.

| Property | Value | Source |

| CAS Number | 41731-35-5 | [1][2] |

| Molecular Formula | C₃H₄Br₂N₂S | [2] |

| Molecular Weight | 259.95 g/mol | [2] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a general synthetic approach can be inferred from established methods for the synthesis and bromination of 2-aminothiazole derivatives. The synthesis would likely involve a two-step process: the formation of the 2-aminothiazole ring, followed by bromination and subsequent formation of the hydrobromide salt.

Logical Synthesis Workflow:

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocols:

-

Step 1: Hantzsch Thiazole Synthesis (General Procedure): A common method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[3] This typically involves the reaction of an α-haloketone or α-haloaldehyde with thiourea. The reaction is often carried out in a solvent such as ethanol, and upon completion, the product is typically isolated by neutralization and extraction.[3][4]

-

Step 2: Bromination (General Procedure): The bromination of 2-aminothiazoles can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation. The reaction is typically performed in a suitable solvent like acetic acid or a chlorinated solvent.[5] The regioselectivity of the bromination (i.e., whether the bromine adds to the 4- or 5-position of the thiazole ring) can be influenced by the reaction conditions and the substituents already present on the ring.

-

Step 3: Hydrobromide Salt Formation (General Procedure): The hydrobromide salt is formed by treating the free base (2-amino-4-bromothiazole) with hydrobromic acid in a suitable solvent. The salt often precipitates from the solution and can be collected by filtration and then dried.

Purification:

Purification of the final product, this compound, would typically be achieved by recrystallization from an appropriate solvent or solvent mixture. The choice of solvent would need to be determined experimentally to ensure high purity and good recovery of the crystalline product.

Spectral Data (Predicted and Analogous Compounds)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the 5-position of the thiazole ring. The chemical shift of this proton would be influenced by the electron-withdrawing bromine atom at the 2-position and the amino group at the 4-position. The protons of the amine group would likely appear as a broad singlet, and the protons of the hydrobromide counter-ion would also be present.

-

¹³C NMR: The carbon NMR spectrum is expected to show three distinct signals for the carbon atoms of the thiazole ring. The chemical shifts of these carbons will be influenced by the attached heteroatoms (N and S) and the substituents (Br and NH₂). The carbon bearing the bromine atom (C2) is expected to be significantly shifted compared to the unsubstituted 2-aminothiazole.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the amine group.

-

C=N stretching: A peak in the region of 1600-1650 cm⁻¹ characteristic of the thiazole ring.

-

C-N stretching: Absorption in the 1350-1250 cm⁻¹ region.

-

C-Br stretching: A peak in the lower frequency region, typically below 700 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum of this compound would show the molecular ion peak corresponding to the free base (2-Bromothiazol-4-amine) after the loss of HBr. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one bromine atom (approximately equal intensity peaks for M+ and M+2). Fragmentation patterns would likely involve the loss of bromine and other characteristic fragments of the thiazole ring.

Reactivity and Potential Applications

2-Aminothiazole and its derivatives are known to be versatile intermediates in organic synthesis.[6] The amine group can act as a nucleophile in reactions with various electrophiles, allowing for the introduction of a wide range of substituents. The bromine atom at the 2-position can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds and build more complex molecular architectures.

Given these reactive handles, this compound is a valuable precursor for the synthesis of libraries of compounds for screening in drug discovery programs. The 2-aminothiazole scaffold is a common feature in many biologically active molecules, and the ability to functionalize both the amine and the brominated position provides a powerful tool for structure-activity relationship (SAR) studies.

Illustrative Reaction Pathway:

Caption: Potential synthetic transformations of 2-Bromothiazol-4-amine.

Safety and Handling

Based on the available hazard information, this compound should be handled with care in a well-ventilated laboratory environment.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of medicinal chemistry and drug discovery. While a complete experimental dataset for its physical and spectral properties is not yet widely available, this technical guide provides a solid foundation based on the known characteristics of related compounds and general chemical principles. The synthetic pathways and potential reactivity outlined here offer a roadmap for researchers looking to utilize this compound in their synthetic endeavors. As with any chemical, proper safety precautions should be strictly followed during handling and use. Further experimental investigation is encouraged to fully elucidate the properties of this promising building block.

References

- 1. 2-Amino-5-bromothiazole hydrobromide | CAS#:61296-22-8 | Chemsrc [chemsrc.com]

- 2. This compound | 41731-35-5 | FB153865 [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]

- 6. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Bromothiazol-4-amine Hydrobromide (CAS: 41731-35-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromothiazol-4-amine hydrobromide is a heterocyclic organic compound featuring a core 2-aminothiazole scaffold. This structure is of significant interest in medicinal chemistry and drug discovery due to its prevalence in a variety of biologically active molecules. The 2-aminothiazole moiety serves as a versatile pharmacophore and a key building block for the synthesis of compounds with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound, and explores the biological significance and potential applications of the broader 2-aminothiazole class of compounds in drug development.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 41731-35-5 | N/A |

| Molecular Formula | C₃H₄Br₂N₂S | [1] |

| Molecular Weight | 259.95 g/mol | [1] |

| Appearance | White to yellow powder | [2] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| Storage | Preserve in well-closed, light-resistant containers | [2] |

Synthesis and Characterization

The synthesis of this compound can be approached through the synthesis of the free base, 2-amino-4-bromothiazole, followed by salt formation with hydrobromic acid. A common synthetic route to 2-amino-4-halothiazoles involves the Hantzsch thiazole synthesis, which is a condensation reaction between an α-haloketone and a thioamide.

General Synthetic Approach

A potential synthetic workflow for 2-Bromothiazol-4-amine and its subsequent conversion to the hydrobromide salt is depicted below. This is a generalized representation based on established chemical principles for the synthesis of similar compounds.

Caption: General Synthetic Workflow.

Experimental Protocol: Synthesis of 2-Amino-4-bromothiazole (Free Base)

While a specific protocol for the hydrobromide salt is not detailed in the literature, a method for the synthesis of the free base has been reported. This typically involves the deprotection of a protected amine precursor.

Materials:

-

tert-butyl (2-bromothiazol-4-yl)carbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve tert-butyl (2-bromothiazol-4-yl)carbamate in dichloromethane.

-

Add trifluoroacetic acid to the solution and stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-4-bromothiazole.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the amine protons and the proton on the thiazole ring. The chemical shifts will be influenced by the solvent and the presence of the hydrobromide salt. |

| ¹³C NMR | Resonances for the carbon atoms of the thiazole ring. |

| FT-IR | Characteristic absorption bands for N-H stretching of the amine group, C=N and C=C stretching of the thiazole ring, and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the protonated free base or fragments thereof. |

Biological Activity and Applications in Drug Discovery

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[3] Its derivatives have demonstrated a wide range of biological activities, making them attractive for the development of new therapeutic agents.

Anticancer Activity

Many 2-aminothiazole derivatives have been investigated for their potential as anticancer agents.[4] They have been shown to target various components of cellular signaling pathways that are often dysregulated in cancer.

A primary mechanism of action for many 2-aminothiazole-based anticancer agents is the inhibition of protein kinases.[1][5] Kinases are crucial regulators of cell growth, proliferation, and survival, and their aberrant activity is a hallmark of many cancers. The 2-aminothiazole core can act as a scaffold to present various substituents that interact with the ATP-binding site or allosteric sites of kinases, leading to their inhibition.

Caption: Kinase Inhibition Pathway.

Antimicrobial Activity

Derivatives of 2-aminothiazole have also shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[6][7] The mechanism of action can vary depending on the specific substituents on the thiazole ring.

Anti-inflammatory Activity

The 2-aminothiazole scaffold has been incorporated into molecules with anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting key enzymes or receptors involved in the inflammatory response.

Future Perspectives

This compound serves as a valuable starting material for the synthesis of a diverse library of 2-aminothiazole derivatives. The continued exploration of structure-activity relationships (SAR) of these compounds will be crucial for the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The versatility of the 2-aminothiazole core ensures its continued importance in the field of medicinal chemistry and the ongoing quest for new and effective therapeutics.

References

- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Potential Applications of 2-Bromothiazol-4-amine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromothiazol-4-amine hydrobromide is a heterocyclic compound belonging to the 2-aminothiazole class of molecules. This class is of significant interest to the scientific community, particularly in the field of drug discovery and development, due to the diverse biological activities exhibited by its derivatives. The 2-aminothiazole scaffold is a key pharmacophore in a number of approved drugs and clinical candidates. This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of this compound, with a focus on its relevance to researchers in medicinal chemistry and pharmacology.

Molecular Structure and Properties

This compound is the hydrobromide salt of the parent compound, 2-Bromothiazol-4-amine. The presence of the hydrobromide salt enhances the compound's stability and solubility in aqueous solutions, which is advantageous for experimental studies.

Table 1: Physicochemical Properties of this compound and its Free Base

| Property | This compound | 2-Bromothiazol-4-amine (Free Base) |

| CAS Number | 41731-35-5[1] | 41731-33-3[2] |

| Molecular Formula | C₃H₄Br₂N₂S[1] | C₃H₃BrN₂S[2] |

| Molecular Weight | 259.95 g/mol [1] | 179.04 g/mol [2] |

| SMILES Notation | C1=C(N=C(S1)Br)N.Br[1] | C1=C(N=C(S1)Br)N[2] |

Molecular Structure:

The core of the molecule is a five-membered thiazole ring containing a sulfur and a nitrogen atom. An amino group is attached at the 4-position, and a bromine atom is at the 2-position. In the hydrobromide salt, the amino group is protonated.

Synthesis

A potential synthetic route to 2-Bromothiazol-4-amine could involve the bromination of 2-aminothiazole-4-carboxylic acid, followed by decarboxylation. Another approach involves the treatment of a protected 2-amino-4-bromothiazole derivative with a deprotecting agent. For instance, tert-butyl (4-bromothiazol-2-yl)carbamate can be deprotected using trifluoroacetic acid to yield 2-amino-4-bromothiazole.[3] The subsequent formation of the hydrobromide salt can be achieved by treating the free base with hydrobromic acid.

Experimental Workflow for a General Synthesis of 2-Aminothiazole Derivatives:

Caption: General synthetic workflow for 2-aminothiazole hydrobromide salts.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of related compounds, the expected spectral characteristics are outlined below.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the thiazole ring proton and the amine protons. The chemical shifts would be influenced by the electron-withdrawing bromine atom and the protonated amine group. |

| ¹³C NMR | Resonances for the three carbon atoms of the thiazole ring. The carbon attached to the bromine would be significantly deshielded. |

| FTIR | Characteristic absorption bands for N-H stretching of the aminium ion, C=N and C=C stretching of the thiazole ring, and C-Br stretching. |

| Mass Spectrometry | The mass spectrum of the free base would show a molecular ion peak corresponding to the mass of C₃H₃BrN₂S. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) would be observable. |

Biological Activity and Potential Applications in Drug Development

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in biologically active compounds. Derivatives of 2-aminothiazole are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Kinase Inhibition

A primary area of investigation for 2-aminothiazole derivatives is their role as protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. 2-aminothiazole-based compounds have been developed as inhibitors of various kinases, including:

-

Aurora Kinases: Involved in cell cycle regulation.

-

Src Family Kinases: Play a role in cell growth, differentiation, and survival.

-

Checkpoint Kinase 1 (CHK1): A key regulator of the DNA damage response.

-

VEGFR-2: A key mediator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth.

-

PI3K/Akt/mTOR pathway: A central signaling pathway that regulates cell growth, proliferation, and survival.

The 2-aminothiazole moiety often acts as a hinge-binder, forming key hydrogen bond interactions within the ATP-binding pocket of the kinase.

Simplified Signaling Pathway Targeted by 2-Aminothiazole Kinase Inhibitors:

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by 2-aminothiazole inhibitors.

Anticancer Potential

Given their role as kinase inhibitors, many 2-aminothiazole derivatives have been investigated for their anticancer properties. These compounds can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. While no specific studies on the anticancer activity of this compound are currently available, its structural similarity to other biologically active 2-aminothiazoles suggests it could be a valuable lead compound for the development of novel anticancer agents.

Experimental Workflow for Evaluating Anticancer Activity:

Caption: General workflow for in vitro evaluation of anticancer activity.

Conclusion

This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. Its core 2-aminothiazole structure is a well-established pharmacophore in numerous kinase inhibitors and other biologically active molecules. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its molecular structure, potential synthetic routes, and likely biological activities based on the extensive research conducted on related 2-aminothiazole derivatives. Further research to elucidate the precise synthesis, characterization, and biological evaluation of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

- 1. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]

- 2. 2-Bromo-1,3-thiazol-4-amine | C3H3BrN2S | CID 20294042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Bromothiazol-4-amine Hydrobromide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of 2-Bromothiazol-4-amine hydrobromide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a key feature in numerous biologically active molecules, including approved drugs and clinical candidates. This guide details the chemical identity, physicochemical properties, a representative synthetic protocol, and the biological context of related compounds.

Chemical Identity

IUPAC Name: 2-bromo-1,3-thiazol-4-amine;hydrobromide[1]

Synonyms:

-

2-Bromothiazol-4-amine HBr

-

4-Amino-2-bromothiazole hydrobromide

Physicochemical Properties

A summary of key quantitative data for 2-Bromothiazol-4-amine and its hydrobromide salt is presented below for easy comparison.

| Property | 2-Bromothiazol-4-amine (Base) | This compound (Salt) | Reference |

| Molecular Formula | C₃H₃BrN₂S | C₃H₄Br₂N₂S | [2][3] |

| Molecular Weight | 179.04 g/mol | 259.95 g/mol | [2][3] |

| Exact Mass | 177.92003 Da | 257.846191 Da | [2][4] |

| CAS Number | 41731-33-3 | 41731-35-5 | [2][3] |

| Topological Polar Surface Area | 67.2 Ų | Not Available | [2] |

| Hydrogen Bond Donor Count | 1 | Not Available | [2] |

| Hydrogen Bond Acceptor Count | 3 | Not Available | [2] |

Experimental Protocols

Step 1: Synthesis of a Protected 2-Aminothiazole Intermediate

A plausible route to 2-Bromothiazol-4-amine involves the protection of the amine group, followed by selective bromination. For instance, a tert-butoxycarbonyl (Boc) protected intermediate, tert-butyl (2-aminothiazol-4-yl)carbamate, can be synthesized and then utilized for further reactions.

Step 2: Synthesis of 2-Amino-4-bromothiazole

The synthesis of the target compound can be achieved via a "halogen dance" rearrangement from a protected 5-bromothiazole precursor.

Materials:

-

tert-butyl (4-bromothiazol-2-yl)carbamate

-

Dichloromethane (CH₂Cl₂)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

A solution of tert-butyl (4-bromothiazol-2-yl)carbamate (1 equivalent) in dichloromethane is stirred at room temperature.

-

Trifluoroacetic acid is added to the solution, and the mixture is stirred for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between saturated aqueous sodium bicarbonate and dichloromethane.

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-amino-4-bromothiazole.[5]

Step 3: Formation of the Hydrobromide Salt

To obtain the hydrobromide salt, the isolated 2-amino-4-bromothiazole free base would be dissolved in a suitable solvent and treated with hydrobromic acid.

Biological Context and Signaling Pathways

While the specific biological activity of this compound is not extensively documented in publicly available literature, the 2-aminothiazole scaffold is present in numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6]

For instance, a related compound, N-cyclooctyl-5-methylthiazol-2-amine hydrobromide, has been shown to exhibit anti-inflammatory effects by attenuating the NLRP3 inflammasome signaling pathway in microglial cells.[7][8] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response and is implicated in a variety of inflammatory diseases. Its activation leads to the production of pro-inflammatory cytokines such as IL-1β and IL-18. The diagram below illustrates a simplified workflow of the NLRP3 inflammasome activation pathway, which can be a target for therapeutic intervention by novel thiazole derivatives.

Caption: Simplified workflow of the NLRP3 inflammasome signaling pathway.

The development and study of novel 2-aminothiazole derivatives, such as this compound, hold potential for the discovery of new therapeutic agents targeting a range of diseases. This technical guide serves as a foundational resource for researchers embarking on such investigations.

References

- 1. 2-Bromoethylamine hydrobromide | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1,3-thiazol-4-amine | C3H3BrN2S | CID 20294042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 41731-35-5 | FB153865 [biosynth.com]

- 4. echemi.com [echemi.com]

- 5. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-inflammatory effects of N-cyclooctyl-5-methylthiazol-2-amine hydrobromide on lipopolysaccharide-induced inflammatory response through attenuation of NLRP3 activation in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Anti-inflammatory effects of N-cyclooctyl-5-methylthiazol-2-amine hydrobromide on lipopolysaccharide-induced inflammatory response through attenuation of NLRP3 activation in microglial cells | Semantic Scholar [semanticscholar.org]

Physical and chemical properties of 2-bromo-1,3-thiazol-4-amine

An In-depth Technical Guide to 2-bromo-1,3-thiazol-4-amine

Introduction

2-bromo-1,3-thiazol-4-amine is a heterocyclic organic compound featuring a thiazole ring substituted with a bromine atom and an amino group. This arrangement of functional groups makes it a valuable and versatile building block in medicinal chemistry and materials science. The thiazole core is a prominent scaffold in numerous pharmacologically active molecules, and the presence of the amino group and the bromine atom provides two distinct points for chemical modification. This document provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of 2-bromo-1,3-thiazol-4-amine, along with relevant experimental protocols.

Physical and Chemical Properties

The fundamental properties of 2-bromo-1,3-thiazol-4-amine are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Core Properties

| Property | Value | Source |

| IUPAC Name | 2-bromo-1,3-thiazol-4-amine | [1] |

| CAS Number | 41731-33-3 | [1][2] |

| Molecular Formula | C₃H₃BrN₂S | [1][2] |

| Molecular Weight | 179.04 g/mol | [1][2] |

| Appearance | Light yellow to brown solid | [3] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [2] |

Computed Properties

| Property | Value | Source |

| Monoisotopic Mass | 177.92003 Da | [1] |

| Topological Polar Surface Area | 67.2 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1.6 | [1] |

| Rotatable Bond Count | 0 | [1] |

Spectroscopic Data

-

¹H NMR: The proton on the thiazole ring would likely appear as a singlet. The chemical shift of the -NH₂ protons can vary (~0.5-5.0 ppm) and may appear as a broad signal due to hydrogen bonding and exchange.[4] The addition of D₂O would cause the -NH₂ signal to disappear, confirming its presence.[4]

-

¹³C NMR: Carbons directly attached to the nitrogen atom typically resonate in the 10-65 ppm region.[4] The carbon atoms of the thiazole ring will have distinct chemical shifts influenced by the bromine, nitrogen, and sulfur atoms.

-

IR Spectroscopy: Primary amines like 2-bromo-1,3-thiazol-4-amine are expected to show two N-H stretching bands in the region of 3400-3500 cm⁻¹ due to asymmetric and symmetric vibrations.[4] A strong NH₂ scissoring absorption is also expected between 1550-1650 cm⁻¹.[4]

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Chemical Reactivity and Synthesis

The reactivity of 2-bromo-1,3-thiazol-4-amine is dominated by the nucleophilic amino group and the carbon-bromine bond, which is susceptible to metal-catalyzed cross-coupling reactions.

Reactivity Profile

The primary reactive sites of 2-bromo-1,3-thiazol-4-amine allow for a range of chemical transformations, making it a versatile intermediate for creating more complex molecules. The amino group can undergo acylation, alkylation, and diazotization reactions. The bromo-substituent is an ideal handle for introducing new carbon-carbon or carbon-heteroatom bonds via cross-coupling reactions, such as the Suzuki reaction.[5]

Caption: Chemical reactivity map for 2-bromo-1,3-thiazol-4-amine.

Experimental Protocols

4.2.1 General Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the most common and direct method for preparing aminothiazole derivatives.[6] It involves the condensation of an α-haloketone with a thiourea. For 2-amino-4-substituted thiazoles, this typically involves reacting a substituted phenacyl bromide with thiourea.

Protocol:

-

Reaction Setup: Dissolve the appropriate α-halocarbonyl precursor and thiourea (1.2 equivalents) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Reaction Execution: Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6] These reactions are often rapid, completing within minutes to a few hours.[6]

-

Workup: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) or by column chromatography on silica gel to yield the pure aminothiazole product.[6][7]

Caption: General workflow for Hantzsch aminothiazole synthesis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-bromo-1,3-thiazol-4-amine is not detailed in the search results, data for closely related brominated aminothiazole and aminothiadiazole compounds indicate that it should be handled with care.

-

Hazard Classification: Analogous compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[8][9] They are also known to cause serious eye irritation and skin irritation.[8][9][10]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[8][10]

-

Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, or spray.[8][9] Wash hands and any exposed skin thoroughly after handling.[9] Do not eat, drink, or smoke when using this product.[8]

-

First Aid (General):

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[8][10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][10]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[10]

-

-

Applications in Research and Development

2-aminothiazole derivatives are of significant interest in drug discovery. They are known to be ligands for various biological targets, including estrogen receptors and adenosine receptors.[6] The core structure is found in drugs with a wide range of activities, including antimicrobial, antiretroviral, and anticancer properties.[11] The ability to functionalize 2-bromo-1,3-thiazol-4-amine at both the amino and bromo positions makes it a key intermediate for generating libraries of novel compounds for biological screening. For example, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, a potent inhibitor of KPNB1 with anticancer activity, utilizes a 2-aminothiazole scaffold that undergoes a Suzuki reaction.[5]

References

- 1. 2-Bromo-1,3-thiazol-4-amine | C3H3BrN2S | CID 20294042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 41731-33-3|2-Bromothiazol-4-amine|BLD Pharm [bldpharm.com]

- 3. CAS 502145-18-8: 4-Bromo-1,3-thiazol-2-amine | CymitQuimica [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.ie [fishersci.ie]

- 11. mdpi.com [mdpi.com]

Navigating the Physicochemical Landscape of 2-Bromothiazol-4-amine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Understanding the fundamental physicochemical properties is a prerequisite for any experimental work. Key computed properties for the free base, 2-Bromothiazol-4-amine, are summarized below. These parameters can offer initial insights into the potential solubility behavior of its hydrobromide salt.

| Property | Value | Source |

| Molecular Formula | C₃H₃BrN₂S | PubChem[1] |

| Molecular Weight | 179.04 g/mol | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 67.2 Ų | PubChem[1] |

The hydrobromide salt, 2-Bromothiazol-4-amine hydrobromide (CAS: 41731-35-5), has a molecular weight of 259.95 g/mol .[2] The presence of the hydrobromide salt form is generally intended to improve aqueous solubility compared to the free base.

Solubility Profile: An Experimental Approach

Quantitative solubility data for this compound in various solvents is not currently published. Therefore, experimental determination is necessary. The following section provides a detailed protocol for determining the equilibrium solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination

This protocol is based on the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, phosphate-buffered saline (PBS), methanol, ethanol, and dimethyl sulfoxide (DMSO)).

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, PBS pH 7.4, methanol, ethanol, DMSO)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent.

-

Ensure there is undissolved solid material at the bottom of each vial to confirm saturation.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze both the standard solutions and the filtered supernatant from the saturated solutions by HPLC.

-

Construct a calibration curve from the peak areas of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the equilibrium solubility.

-

Data Presentation:

The experimentally determined solubility data should be compiled into a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Experimental Data | Experimental Data |

| PBS (pH 7.4) | 25 | Experimental Data | Experimental Data |

| Methanol | 25 | Experimental Data | Experimental Data |

| Ethanol | 25 | Experimental Data | Experimental Data |

| DMSO | 25 | Experimental Data | Experimental Data |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Biological Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer: The 2-aminothiazole core is a well-established pharmacophore in oncology.[3]

-

Antimicrobial: This scaffold is a cornerstone in the development of antimicrobial agents.[3]

-

Anti-inflammatory: Certain 2-aminobenzothiazole derivatives have shown significant anti-inflammatory activity.[4]

-

Antiviral: The versatility of the 2-aminothiazole structure has led to the development of compounds with antiviral properties.[5]

The presence of a bromine atom and an amine group on the thiazole ring of this compound suggests its potential as a valuable building block for the synthesis of novel therapeutic agents.

Logical Relationship in Drug Discovery

The development of new drugs based on the 2-aminothiazole scaffold typically follows a logical progression from initial synthesis to biological evaluation.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide provides the necessary framework for its experimental determination. The established biological importance of the 2-aminothiazole scaffold underscores the potential of this compound as a valuable intermediate in drug discovery and development. The provided protocols and workflows are intended to support researchers in their efforts to characterize this and similar molecules for therapeutic applications.

References

- 1. 2-Bromo-1,3-thiazol-4-amine | C3H3BrN2S | CID 20294042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 41731-35-5 | FB153865 [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectral Data of 2-Bromothiazol-4-amine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2-Bromothiazol-4-amine hydrobromide, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of public spectral data for the hydrobromide salt, this document presents predicted data based on the known spectral characteristics of the free amine, 2-Bromothiazol-4-amine, and related compounds. The guide includes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. It is important to note that the presence of the hydrobromide salt will influence the spectral features, particularly in NMR and IR spectroscopy, due to the protonation of the amine group.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Notes |

| ~6.5 - 7.0 | Singlet | 1H | Thiazole C5-H | The exact shift may vary depending on the solvent. |

| ~7.5 - 8.5 | Broad Singlet | 3H | -NH₃⁺ | Exchangeable with D₂O. The protonation of the amine group to form an ammonium salt will likely cause a significant downfield shift compared to the free amine's -NH₂ protons (which would appear around 5.3 ppm). |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment | Notes |

| ~150 - 160 | C4-NH₃⁺ | The carbon attached to the protonated amine is expected to be deshielded. |

| ~135 - 145 | C2-Br | The carbon bearing the bromine atom. |

| ~100 - 110 | C5 | The sole carbon with a hydrogen atom attached. |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~3200 - 3400 | Strong, Broad | N-H stretch | The stretching of the N-H bonds in the ammonium group (-NH₃⁺) will likely appear as a broad band. |

| ~1600 - 1650 | Medium | N-H bend | The bending vibration of the ammonium group. |

| ~1500 - 1550 | Medium | C=N stretch | Thiazole ring vibration. |

| ~1300 - 1400 | Medium | C-N stretch | |

| ~600 - 700 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation | Notes |

| 178/180 | [M+H]⁺ of free amine | The molecular ion peak of the free amine (2-Bromothiazol-4-amine) would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units. The hydrobromide salt itself is not typically observed directly in the mass spectrum. |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS data for organic compounds like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.[1] The choice of solvent is crucial, and for a hydrobromide salt, a polar solvent is necessary.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[2]

-

¹H NMR Acquisition: Obtain a one-dimensional proton NMR spectrum using a standard pulse sequence. The chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS) at 0.00 ppm or to the residual solvent peak.[1]

-

¹³C NMR Acquisition: Obtain a one-dimensional carbon NMR spectrum with proton decoupling. A larger sample quantity (50-100 mg) may be required for a spectrum with a good signal-to-noise ratio.[1]

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the spectrum can be obtained using the KBr pellet method or as a Nujol mull.[3]

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Nujol Mull: Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[3][4]

-

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.[5]

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or Nujol on salt plates should be taken and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.[6]

-

Data Acquisition: Obtain the mass spectrum in positive ion mode to observe the protonated molecular ion ([M+H]⁺).[7] The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[6][7]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. webassign.net [webassign.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

The 2-Aminothiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This five-membered ring system, containing both sulfur and nitrogen, serves as a crucial pharmacophore in a variety of therapeutic agents. Its prevalence in clinically approved drugs and numerous investigational compounds underscores its importance as a "privileged structure" in drug design and development. This technical guide provides a comprehensive review of the 2-aminothiazole core, focusing on its role in anticancer and antimicrobial chemotherapy, detailing synthetic protocols, presenting quantitative biological data, and illustrating key signaling pathways.

Biological Activities and Therapeutic Potential

Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1] The versatility of the 2-aminothiazole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's biological and pharmacokinetic properties to target a wide range of cellular processes and disease states.

Anticancer Activity

The 2-aminothiazole scaffold is a cornerstone in the development of novel anticancer agents. Numerous derivatives have exhibited potent cytotoxic effects against a wide array of human cancer cell lines. The primary mechanisms of action for these compounds often involve the inhibition of key enzymes in cellular signaling pathways that are dysregulated in cancer, such as protein kinases.

Data Presentation: In Vitro Anticancer Activity of 2-Aminothiazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 2-aminothiazole derivatives against various cancer cell lines, showcasing the scaffold's potential in oncology.

| Compound/Derivative | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| Dasatinib (BMS-354825) | Pan-Src/Abl Kinase Inhibitor | K562 (Leukemia) | <0.001 | [2] |

| Compound 1 | Aurora Kinase A Inhibitor | HCT116 (Colon) | 0.079 | [3] |

| Compound 2 | VEGFR-2 Inhibitor | HCT-116 (Colon) | 5.61 | [4] |

| Compound 3 | PI3Kα Inhibitor | MCF-7 (Breast) | 0.013 | [5] |

| Compound 4 | Hec1/Nek2 Inhibitor | HeLa (Cervical) | 0.05 | [1] |

| Compound 5 | CDK2 Inhibitor | A2780 (Ovarian) | 0.001-0.01 | [6] |

| Compound 6 | Allosteric CK2α Inhibitor | 786-O (Renal) | 0.6 | [7] |

Antimicrobial Activity

The 2-aminothiazole core is also a key component in the development of new antimicrobial agents. Derivatives have shown promising activity against a range of bacterial and fungal pathogens. The mechanism of action for these compounds can vary, from inhibiting essential enzymes to disrupting cell wall synthesis.

Data Presentation: In Vitro Antimicrobial Activity of 2-Aminothiazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-aminothiazole derivatives against various microorganisms.

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Thiazolyl-thiourea 1 | Staphylococcus aureus | 4-16 | [8] |

| Thiazolyl-thiourea 2 | Staphylococcus epidermidis | 4-16 | [8] |

| Compound 7 | Bacillus subtilis | 50-100 | [9] |

| Compound 8 | Escherichia coli | 50-100 | [9] |

| Compound 9 | Candida albicans | 50-100 | [9] |

| Compound 10 | Aspergillus niger | 50-100 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2-aminothiazole derivatives.

Synthesis of 2-Aminothiazole Derivatives

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.[10][11]

General Protocol for Hantzsch Thiazole Synthesis:

-

Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and a thiourea derivative (1.1-1.5 equivalents) in a suitable solvent such as ethanol or methanol.[12]

-

Reaction Conditions: The reaction mixture is typically heated to reflux (around 65-70°C) with stirring for a period ranging from 30 minutes to several hours, depending on the specific substrates.[12] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing a dilute solution of a weak base, such as 5% sodium carbonate, to neutralize any acid formed during the reaction.[10][12]

-

Precipitation and Filtration: The 2-aminothiazole product, which is often poorly soluble in water, will precipitate out of the aqueous solution. The solid product is then collected by vacuum filtration using a Buchner funnel.[10]

-

Washing and Drying: The collected solid is washed with cold deionized water to remove any inorganic salts and then dried, for instance, by air-drying on a watch glass or in a vacuum oven.[12]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol for MTT Assay:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[13]

-

Compound Treatment: The following day, treat the cells with various concentrations of the 2-aminothiazole derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) should be included. The final volume in each well should be kept constant.

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[13] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization of Formazan: Carefully remove the culture medium from the wells. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Agitate the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[13] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of around 620-630 nm can be used to subtract background absorbance.[13]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Analysis of Apoptosis: Western Blotting

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate, making it a valuable tool for investigating the molecular mechanisms of apoptosis.[5][14] Key markers of apoptosis include cleaved caspases (e.g., caspase-3) and cleaved poly (ADP-ribose) polymerase-1 (PARP-1).[5][14]

Protocol for Western Blotting for Apoptosis Markers:

-

Cell Lysis: After treating cells with the 2-aminothiazole derivative for the desired time, harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA or Bradford assay, to ensure equal protein loading.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins based on their molecular weight.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the apoptosis marker of interest (e.g., anti-cleaved caspase-3, anti-PARP) overnight at 4°C with gentle agitation.[14]

-

Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.[14] The intensity of the bands corresponding to the cleaved, active forms of apoptotic proteins will indicate the extent of apoptosis induction.

Signaling Pathways and Mechanisms of Action

Many 2-aminothiazole derivatives exert their biological effects by modulating key cellular signaling pathways that are often dysregulated in diseases like cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the critical pathways targeted by these compounds.

Hantzsch Thiazole Synthesis Workflow

Caption: General workflow of the Hantzsch Thiazole Synthesis.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Aurora Kinase-Mediated Mitotic Progression

Aurora kinases are key regulators of mitosis, and their overexpression is frequently observed in various cancers, leading to chromosomal instability.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis western blot guide | Abcam [abcam.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

The Synthetic Versatility of 2-Bromothiazole: A Technical Guide to its Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus is a cornerstone in medicinal chemistry and materials science, with the 2-bromothiazole system serving as a highly versatile and pivotal building block for molecular innovation. Its unique electronic properties and the strategic placement of the bromine atom allow for a diverse array of chemical transformations, making it an invaluable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. This technical guide provides an in-depth exploration of the reactivity profile of 2-bromothiazole, offering detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Core Reactivity Principles

The reactivity of 2-bromothiazole is governed by the electron-withdrawing nature of the nitrogen and sulfur heteroatoms within the thiazole ring. This electronic pull renders the carbon atoms, particularly C2 and C5, susceptible to various chemical modifications. The carbon-bromine bond at the C2 position is the primary site for a multitude of reactions, including nucleophilic aromatic substitutions and a wide range of transition-metal-catalyzed cross-coupling reactions.

Key Chemical Transformations of 2-Bromothiazole

The synthetic utility of 2-bromothiazole is vast. Below, we delve into the most critical reactions, providing both mechanistic insights and practical experimental guidance.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the thiazole ring facilitates nucleophilic aromatic substitution (SNAr) at the C2 position. This reaction is particularly effective with strong nucleophiles and can be a direct method for introducing a variety of functional groups.[1]

General Workflow for Nucleophilic Aromatic Substitution:

Caption: General workflow for SNAr reactions of 2-bromothiazole.

Experimental Protocol: Classical SNAr with an Amine

-

Reaction Setup: In a sealed reaction vessel, combine 2,5-dibromothiazole (1.0 equivalent), the desired amine (1.0-1.5 equivalents), and a suitable base (2.0-3.0 equivalents).[1]

-

Solvent Addition: Add an anhydrous polar aprotic solvent, such as DMF or DMSO.[1]

-

Reaction Conditions: Seal the vessel and heat the mixture with vigorous stirring. The temperature can range from 80 °C to 150 °C, depending on the amine's reactivity.[1]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Work-up: Upon completion, cool the reaction to room temperature. If inorganic salts have precipitated, filter the mixture.[1]

-

Extraction: Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the functionalization of heteroaromatic compounds. 2-Bromothiazole is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling 2-bromothiazole with boronic acids or their esters.[2]

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiazole with an Arylboronic Acid

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-bromothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).[3]

-

Catalyst and Ligand: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and ligand (e.g., a biarylphosphine, 3 mol%).[3]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add an anhydrous solvent, such as 1,4-dioxane (3 mL).[3]

-

Reaction Conditions: Stir the mixture at the desired temperature (typically 80-110 °C) for 2-24 hours.[3]

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, dilute with an organic solvent and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Brominated Heterocycles

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3,5-(CF₃)₂-PhBr | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | 1 (3.0) | K₃PO₄ | Dioxane | 110 | 12 | 82 |

| 2 | 4-Anisole-Br | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | 1 (3.0) | K₃PO₄ | Dioxane | 110 | 12 | 74 |

| 3 | 5-Bromopyrimidine | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | 1 (3.0) | K₃PO₄ | Dioxane | 110 | 12 | 91 |

| 4 | 4-Bromoisoquinoline | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | 1 (3.0) | K₃PO₄ | Dioxane | 110 | 12 | 82 |

| Data adapted from analogous systems and should be considered as a guide for optimization.[3] |

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between 2-bromothiazole and a terminal alkyne, a key transformation for accessing conjugated systems.[4]

Experimental Protocol: Sonogashira Coupling of 2-Bromothiazole with a Terminal Alkyne

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 2-bromothiazole (1.0 equivalent) in a suitable solvent such as THF or DMF.

-

Reagent Addition: Add the terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and an amine base (e.g., triethylamine).[5][6]

-

Reaction Conditions: Stir the reaction at room temperature or heat as required.[4]

-

Monitoring and Work-up: Monitor by TLC or LC-MS. Upon completion, quench with saturated aqueous ammonium chloride solution, extract with an organic solvent, wash, dry, and concentrate.

-

Purification: Purify the residue by column chromatography.

Table 2: Conditions for Sonogashira Coupling of Aryl Bromides

| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp | Yield (%) |

| 1 | 3-Bromopyridine | Phenylacetylene | (AllylPdCl)₂ (2.5) | - | DABCO | MeCN | RT | Good |

| 2 | 3-Bromothiophene | Phenylacetylene | (AllylPdCl)₂ (2.5) | - | DABCO | MeCN | RT | Good |

| 3 | 2-Bromoxylene | Phenylacetylene | (AllylPdCl)₂ (2.5) | - | DABCO | MeCN | RT | Excellent |

| Data from analogous systems, highlighting the potential for copper-free conditions. |

The Heck reaction facilitates the coupling of 2-bromothiazole with alkenes to form substituted alkenes.[7]

Experimental Protocol: Heck Reaction of 2-Bromothiazole with an Alkene

-

Reaction Setup: In a sealable reaction tube, combine 2-bromothiazole (1.0 equivalent), the alkene (1.1-1.5 equivalents), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N or Na₂CO₃, 2-3 equivalents).[7]

-

Solvent: Add an anhydrous solvent such as DMF or acetonitrile.[8]

-

Reaction Conditions: Seal the tube and heat to 80-140 °C.[8]

-

Work-up and Purification: After cooling, perform a standard aqueous workup and purify the product by column chromatography.

General Workflow for a Green Heck Reaction Protocol:

Caption: A green chemistry workflow for the Heck reaction using microwave irradiation.[8]

This reaction is a powerful tool for the synthesis of 2-aminothiazole derivatives through the palladium-catalyzed coupling of 2-bromothiazole with amines.[9]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromothiazole

-

Reaction Setup: In a glovebox, charge a Schlenk tube with a palladium precatalyst, a suitable ligand, and a base (e.g., NaOt-Bu).

-

Reagent Addition: Remove the tube from the glovebox and add anhydrous, degassed solvent under a positive pressure of argon. Add 2-bromothiazole (1.0 equivalent) followed by the amine (1.2 equivalents) via syringe.

-

Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath (typically 80-110 °C). Stir for 4-24 hours.

-

Work-up and Purification: After cooling, dilute with an organic solvent, wash with water and brine, dry, concentrate, and purify by column chromatography.

Metal-Halogen Exchange and Grignard Reagent Formation

The bromine atom of 2-bromothiazole can be exchanged with a metal, typically lithium or magnesium, to generate a potent nucleophilic organometallic species. This intermediate can then be reacted with various electrophiles.[10]

Logical Flow of Metal-Halogen Exchange and Subsequent Reaction:

Caption: Logical sequence for metal-halogen exchange and reaction with an electrophile.

Experimental Protocol: Lithium-Halogen Exchange and Reaction with an Aldehyde

-

Reaction Setup: Dissolve 2-bromothiazole (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.[11]

-

Lithiation: Cool the solution to -78 °C and slowly add a solution of n-butyllithium (1.0 equivalent) dropwise. Stir at this temperature for 30 minutes.[11]

-

Electrophile Addition: Add the aldehyde (1.1 equivalents) dropwise at -78 °C and allow the reaction to warm to room temperature.

-

Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.

Experimental Protocol: Grignard Reagent Formation and Reaction

-

Activation of Magnesium: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings. A crystal of iodine can be added to initiate the reaction.[12]

-

Reagent Addition: Add a solution of 2-bromothiazole in anhydrous THF dropwise to the magnesium turnings. The reaction may need gentle heating to initiate.[12]

-

Grignard Formation: Once initiated, the reaction is typically exothermic and should be controlled by the rate of addition. After the addition is complete, the mixture is usually refluxed to ensure complete formation of the Grignard reagent.

-

Reaction with Electrophile: The freshly prepared Grignard reagent is then cooled and reacted with an electrophile as described in the lithium-halogen exchange protocol.

Regioselectivity in Dibromothiazole Systems

For substrates like 2,5-dibromothiazole, the regioselectivity of substitution is a critical consideration. The C2 position is generally more electron-deficient, making it more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed reactions.[11] Conversely, the C5 position is more electron-rich and is the preferred site for electrophilic substitution.[11] Selective functionalization at the C5 position can often be achieved through metal-halogen exchange at low temperatures.[11]

Conclusion

2-Bromothiazole is a cornerstone for synthetic chemists, offering a gateway to a vast chemical space. A thorough understanding of its reactivity profile, including nucleophilic aromatic substitution, a diverse array of cross-coupling reactions, and metal-halogen exchange, is paramount for its effective utilization in the design and synthesis of complex molecules. The protocols and data presented in this guide serve as a comprehensive resource for researchers, enabling the strategic and efficient application of 2-bromothiazole in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. reddit.com [reddit.com]

A Technical Deep Dive: Unraveling the Key Differences Between 4-Bromo and 5-Bromo Aminothiazoles

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant drugs. The introduction of a bromine atom onto this privileged scaffold at either the 4- or 5-position dramatically influences the molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth analysis of the core distinctions between 4-bromo and 5-bromo aminothiazoles, offering a comparative framework for researchers engaged in drug discovery and development.

Physicochemical Properties: A Tale of Two Isomers

The position of the bromine atom on the aminothiazole ring subtly alters the molecule's electronic distribution and steric profile, leading to tangible differences in its physical and chemical characteristics. While comprehensive experimental data for a direct comparison of the parent 4-bromo-2-aminothiazole and 5-bromo-2-aminothiazole is not extensively documented in a single source, we can infer key differences based on the general principles of organic chemistry and data from substituted analogs.

| Property | 4-Bromo Aminothiazole Derivatives | 5-Bromo Aminothiazole Derivatives | Key Differences & Implications |

| Melting Point (°C) | Varies with substitution. For example, 4-(4-Bromophenyl)-thiazol-2-amine has a melting point of 165-168 °C.[1] | Generally a solid at room temperature. 2-Amino-5-bromo-4-methylthiazole has a melting point of 105-108.5 °C (with decomposition).[2] 2-Amino-5-bromothiazole has a melting point of 165 °C (decomposes).[3] | The position of the bromine and other substituents significantly impacts the crystal lattice energy and thus the melting point. |

| Boiling Point (°C) (Predicted) | 4-Bromo-α-oxo-2-thiazoleacetic acid has a predicted boiling point of 421.0 ± 37.0 °C.[4] | 2-Amino-5-bromo-4-methylthiazole has a predicted boiling point of 298.3 °C.[2] | The electronic environment influenced by the bromine's position affects intermolecular forces, leading to different boiling points. |

| pKa (Predicted) | Not readily available in searched literature. | 2-Amino-5-bromo-4-methylthiazole has a predicted pKa of 4.55 ± 0.10.[2] | The electron-withdrawing nature of the bromine atom influences the basicity of the amino group and the nitrogen atom in the thiazole ring. The proximity of the bromine to these nitrogen atoms in the 4-position is expected to have a more pronounced effect on pKa compared to the 5-position. |

| Solubility | Sparingly soluble in water, better solubility in organic solvents like DMSO.[2] | Sparingly soluble in water, soluble in polar organic solvents.[5] | The overall polarity of the molecule, influenced by the bromine's position, dictates its solubility in various solvents. |

| Molecular Weight ( g/mol ) | 179.04 (for C3H3BrN2S)[6] | 179.04 (for C3H3BrN2S)[7][8] | Isomers have the same molecular weight. |

Synthesis Strategies: Navigating Regioselectivity